Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
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Overview
Description
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The compound exhibits an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group . This suggests that the compound may interact with its targets through a photoactive process.
Biochemical Pathways
The btz motif has been researched for photocatalytic applications . Therefore, it’s plausible that the compound could influence photochemical reactions and pathways.
Pharmacokinetics
The compound’s solid form and storage temperature (2-8°c) suggest that it may have specific requirements for stability and bioavailability .
Result of Action
The compound’s potential as a visible-light organophotocatalyst suggests that it may induce photochemical reactions at the molecular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light is a crucial factor for the compound’s potential as a photocatalyst . Additionally, the compound’s storage temperature suggests that temperature could also be a significant environmental factor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the use of palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, has been reported for the synthesis of related compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: A simpler analog that serves as an electron acceptor in various applications.
Thieno[3,2-c]pyridine: Another heterocyclic compound with similar electron-accepting properties.
Boron-based benzothiadiazoles: These compounds have been explored for their therapeutic potential and electron-accepting capabilities.
Uniqueness
Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone stands out due to its unique combination of a benzo[c][1,2,5]thiadiazole core and a pyridin-3-yloxy azetidin-1-yl group. This structure imparts distinct electronic properties and biological activities, making it a versatile compound for various research applications .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-15(10-3-4-13-14(6-10)18-22-17-13)19-8-12(9-19)21-11-2-1-5-16-7-11/h1-7,12H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGYBJRKFTXQEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)OC4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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